molecular formula C8H16ClF2N B2817249 [(3,3-Difluorocyclobutyl)methyl](isopropyl)amine hydrochloride CAS No. 2140306-02-9

[(3,3-Difluorocyclobutyl)methyl](isopropyl)amine hydrochloride

Cat. No.: B2817249
CAS No.: 2140306-02-9
M. Wt: 199.67
InChI Key: LNOAKUGZFHQZHX-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Cyclobutyl Compounds

The exploration of fluorinated cyclobutyl compounds began in the mid-20th century alongside broader advancements in organofluorine chemistry. Early efforts focused on simple fluorinated cycloalkanes, but the strained geometry of cyclobutane rings posed synthetic challenges. A breakthrough occurred in the 2010s with the development of deoxofluorination protocols, enabling efficient access to 2,2- and 3,3-difluorocyclobutane derivatives. For instance, the deoxofluorination of O-protected 2-(hydroxymethyl)cyclobutanone allowed multigram-scale production of difluorocyclobutyl building blocks, overcoming previous limitations in yield and purity. These advances laid the groundwork for derivatives like (3,3-difluorocyclobutyl)methylamine hydrochloride, which combines steric rigidity with fluorine’s electronic effects.

Significance in Contemporary Medicinal Chemistry

Fluorinated cyclobutyl amines have gained prominence due to their ability to modulate drug-receptor interactions. The difluorocyclobutyl group confers:

  • Enhanced metabolic stability : Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes.
  • Improved bioavailability : The cyclobutane ring’s planar rigidity enhances membrane permeability.
  • Tunable acidity : The pKa of 3,3-difluorocyclobutaneamine derivatives (e.g., ~8.2) aligns with optimal bioavailability for central nervous system targets.

Comparative studies show that 3,3-difluorocyclobutyl analogs exhibit 30–50% higher log P values than non-fluorinated counterparts, balancing lipophilicity and solubility. These properties make (3,3-difluorocyclobutyl)methylamine hydrochloride a candidate for optimizing pharmacokinetic profiles in neuroactive compounds.

Positioning within Organofluorine Chemical Research

Organofluorine research prioritizes molecules that combine fluorine’s electronegativity with novel ring systems. The 3,3-difluorocyclobutyl motif occupies a niche between smaller fluorinated rings (e.g., cyclopropane) and bulkier adamantane derivatives. Key distinctions include:

Property 3,3-Difluorocyclobutyl Cyclopropane Adamantane
Ring strain (kcal/mol) 26.3 27.7 6.3
Dipole moment (D) 2.1 1.8 0.5
Log P (experimental) 1.9–2.4 1.2–1.6 3.8–4.2

Data adapted from dissociation constant studies.

The intermediate strain and polarity of the 3,3-difluorocyclobutyl group enable selective interactions with hydrophobic binding pockets while maintaining solubility—a balance critical for kinase inhibitors and G protein-coupled receptor modulators.

Evolution of Difluorocyclobutyl Derivatives as Pharmacophores

Structural analyses reveal how 3,3-difluorocyclobutyl groups influence pharmacophore geometry. X-ray crystallography shows that the difluorocyclobutyl ring adopts a puckered conformation, with fluorine atoms occupying equatorial positions to minimize steric clashes. This configuration creates a polarized surface ideal for:

  • Hydrogen bonding : Fluorine atoms engage in weak C–F···H–N interactions with target proteins.
  • Van der Waals contacts : The cyclobutane scaffold fits into shallow enzyme pockets inaccessible to bulkier groups.

For (3,3-difluorocyclobutyl)methylamine hydrochloride, the isopropyl amine moiety further enhances binding versatility. Protonation at physiological pH enables ionic interactions with aspartate or glutamate residues, while the branched alkyl chain contributes to hydrophobic stabilization.

Current Research Landscape and Knowledge Gaps

Despite progress, challenges persist in the scalable synthesis and functionalization of difluorocyclobutyl derivatives. Current literature identifies three priorities:

  • Stereoselective synthesis : Existing methods yield racemic mixtures, limiting applications in enantioselective catalysis.
  • Stability under physiological conditions : Hydrolytic cleavage of the cyclobutane ring in acidic microenvironments remains poorly characterized.
  • Computational modeling : Force field parameters for difluorocyclobutyl groups require refinement to predict binding affinities accurately.

Recent patents and publications suggest growing interest in hybrid structures combining difluorocyclobutyl motifs with bioisosteres like piperidines or isoxazoles. However, systematic studies comparing their ADME (absorption, distribution, metabolism, excretion) properties are scarce, representing a critical gap in translational research.

Properties

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-6(2)11-5-7-3-8(9,10)4-7;/h6-7,11H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISILAWFYAIYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CC(C1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3,3-Difluorocyclobutyl)methylamine hydrochloride typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through a multi-step reaction starting with cyclobutane derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride. The cyclobutane ring is first fluorinated to introduce the difluorocyclobutyl group(3,3-Difluorocyclobutyl)methylamine hydrochloride. Subsequently, the fluorinated cyclobutane is reacted with isopropylamine to form the desired compound(3,3-Difluorocyclobutyl)methylamine hydrochloride.

  • Reaction Conditions: : The fluorination step requires specific conditions, such as the use of a fluorinating agent (e.g., Selectfluor) and a suitable solvent (e.g., dichloromethane)(3,3-Difluorocyclobutyl)methylamine hydrochloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

  • Industrial Production Methods: : On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity(3,3-Difluorocyclobutyl)methylamine hydrochloride. Continuous flow reactors and large-scale reactors are used to handle the production efficiently(3,3-Difluorocyclobutyl)methylamine hydrochloride.

Chemical Reactions Analysis

(3,3-Difluorocyclobutyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
Recent studies have indicated that compounds similar to (3,3-Difluorocyclobutyl)methylamine hydrochloride may exhibit significant anticancer properties. For instance, inhibitors of the METTL3 enzyme have shown promise in reducing tumor growth by modulating RNA methylation processes. This compound could potentially serve as a lead structure for developing novel anticancer agents targeting similar pathways .

Neurological Disorders
The compound has been studied for its neuroprotective effects. Research suggests that it may inhibit cell degeneration, particularly in motor neuron diseases such as amyotrophic lateral sclerosis (ALS). The modulation of eIF2B activity has been linked to improved outcomes in models of leukodystrophy, providing a basis for investigating its therapeutic potential in neurodegenerative conditions .

Organic Synthesis

(3,3-Difluorocyclobutyl)methylamine hydrochloride can be utilized as a versatile building block in organic synthesis. Its unique structural features allow for the synthesis of various derivatives that can be explored for different biological activities.

Synthesis of Complex Molecules
The compound can be employed in the synthesis of complex heterocycles and other organic compounds. Its reactivity as an amine allows for various transformations, including alkylation and acylation reactions, which are crucial in developing pharmaceutical intermediates .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ResearchWO2022074391A1Demonstrated inhibition of METTL3 leading to reduced cancer cell proliferation.
Neurological DisordersEP4046688A1Showed potential in treating motor neuron degeneration by enhancing eIF2B activity.
Organic SynthesisPMC7737621Highlighted the compound's utility in synthesizing novel derivatives with potential biological activities.

Mechanism of Action

The mechanism by which (3,3-Difluorocyclobutyl)methylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the biological activity by altering the electronic properties of the molecule. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features Source
(3,3-Difluorocyclobutyl)methylamine HCl C₈H₁₆ClF₂N 207.67 g/mol Difluorocyclobutyl, isopropylamine High lipophilicity (logP ~2.1), stable N/A
3,3-Difluoro-1-methylcyclobutanamine HCl C₅H₁₀ClF₂N 157.59 g/mol Difluorocyclobutyl, methylamine Smaller, higher solubility
2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol HCl C₇H₁₄ClF₂NO 217.64 g/mol Difluorocyclobutyl, hydroxyl, amine Polar, hydrogen-bonding capacity (Item 8)
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine HCl C₇H₁₄ClNO 187.65 g/mol Tetrahydrofuran, cyclopropylamine Oxygen heterocycle, rigid structure

Key Observations:

  • Lipophilicity: The target compound’s isopropyl group increases lipophilicity compared to hydroxyl-containing analogs (e.g., 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol HCl), favoring membrane permeability .
  • Solubility : Polar analogs like the hydroxyl-containing derivative exhibit higher aqueous solubility, critical for formulation .

Biological Activity

(3,3-Difluorocyclobutyl)methylamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound (3,3-Difluorocyclobutyl)methylamine hydrochloride can be described by the following properties:

  • Molecular Formula : C7_{7}H12_{12}ClF2_{2}N
  • Molecular Weight : 185.63 g/mol
  • CAS Number : Not explicitly listed but related compounds have been cataloged under similar identifiers.

Biological Activity Overview

The biological activity of (3,3-Difluorocyclobutyl)methylamine hydrochloride can be summarized as follows:

Activity Description
GPR88 AgonismPotential modulation of neurotransmitter systems affecting mood and cognition.
PI3K InhibitionImplications in cancer therapy due to effects on cell proliferation pathways.
Neuropharmacological EffectsPossible influence on neurological disorders through receptor interactions.

Case Studies

  • Neuropharmacological Research : A study evaluating the neuropharmacological effects of similar compounds found that specific derivatives showed promise in treating anxiety-like behaviors in rodent models. These findings suggest potential therapeutic applications for (3,3-Difluorocyclobutyl)methylamine hydrochloride in anxiety disorders .
  • In Vitro Studies : In vitro assays demonstrated that derivatives with a similar structure exhibited significant inhibition of neuronal excitability, indicating a potential role in managing excitatory neurotransmission-related conditions .

Safety and Toxicology

Safety assessments for compounds related to (3,3-Difluorocyclobutyl)methylamine hydrochloride indicate moderate toxicity levels. The hydrochloride salt form is known to cause skin and eye irritation upon contact. Proper handling protocols should be followed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for (3,3-Difluorocyclobutyl)methylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between a halogenated 3,3-difluorocyclobutyl intermediate and isopropylamine under inert atmospheres (e.g., N₂/Ar). Acidic workup with HCl yields the hydrochloride salt. Key parameters include temperature control (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios of reactants. Evidence from analogous fluorocyclobutyl amines suggests yields improve with catalytic bases like K₂CO₃ .
  • Data Contradictions : Some studies report side reactions (e.g., over-alkylation) at higher temperatures (>30°C), necessitating precise thermal regulation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (3,3-Difluorocyclobutyl)methylamine hydrochloride?

  • Methodology :

  • ¹⁹F NMR : Identifies fluorine environments; chemical shifts for 3,3-difluorocyclobutyl groups typically appear at δ −90 to −110 ppm.
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 222.1) and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase).
  • X-ray Crystallography : Resolves cyclobutyl ring puckering and hydrogen-bonding patterns in the hydrochloride salt .

Q. How does the hydrochloride salt form enhance the compound’s solubility and stability in aqueous buffers?

  • Methodology : The hydrochloride salt increases aqueous solubility via ion-dipole interactions. Stability studies (pH 3–7, 25–37°C) show degradation <5% over 72 hours in PBS, monitored by UV-Vis or LC-MS. Comparative data with freebase forms indicate salt derivatives resist oxidation better due to reduced amine reactivity .

Advanced Research Questions

Q. What role do the 3,3-difluorocyclobutyl and isopropyl groups play in modulating receptor binding affinity in neurological targets?

  • Methodology : Fluorine’s electronegativity and isopropyl’s steric bulk influence interactions with hydrophobic pockets in receptors (e.g., serotonin or dopamine transporters). Docking simulations (AutoDock Vina) and SAR studies reveal that difluorocyclobutyl groups enhance binding entropy via rigid conformation, while isopropyl moieties improve selectivity over off-target receptors .
  • Data Contradictions : Some in vitro assays show reduced potency compared to non-fluorinated analogs, suggesting fluorine’s electron-withdrawing effects may disrupt π-π stacking .

Q. How can isotopic labeling (e.g., ²H, ¹³C) of (3,3-Difluorocyclobutyl)methylamine hydrochloride improve metabolic stability profiling?

  • Methodology : Deuterium labeling at the cyclobutyl methyl position (e.g., CD₂) slows CYP450-mediated metabolism, assessed via hepatocyte incubation and LC-HRMS. ¹³C-labeled analogs enable tracking of metabolic pathways (e.g., N-dealkylation) using isotope-ratio mass spectrometry. Evidence from deuterated amines shows 2–3x longer half-lives in microsomal assays .

Q. What are the mechanistic insights into the compound’s degradation under oxidative stress, and how can formulation mitigate this?

  • Methodology : Accelerated stability testing (40°C/75% RH) identifies primary degradation products (e.g., N-oxide derivatives) via UPLC-QTOF. Antioxidants (e.g., ascorbic acid) in lyophilized formulations reduce degradation by 40–60%. Forced degradation with H₂O₂ (0.3% v/v) reveals pseudo-first-order kinetics, with activation energy calculated via Arrhenius plots .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile in preclinical models?

  • Methodology : Enantiomeric separation via chiral HPLC (Chiralpak IA column) followed by PK studies in rodents shows (R)-enantiomers have 1.5–2x higher AUC and Cmax than (S)-forms. Metabolite identification (HRMS/MS) links stereospecific N-demethylation to clearance differences .

Methodological Notes

  • Synthesis Optimization : Prioritize low-temperature reactions (<25°C) and inert conditions to minimize side products .
  • Analytical Validation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve overlapping signals .
  • Biological Assays : Use fluorinated analogs as negative controls to isolate electronic vs. steric effects in receptor studies .

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